molecular formula C28H20O2 B3060716 4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one CAS No. 6925-23-1

4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one

Cat. No.: B3060716
CAS No.: 6925-23-1
M. Wt: 388.5 g/mol
InChI Key: WSBSTKOLSUNNLN-UHFFFAOYSA-N
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Description

4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one is a highly substituted oxetan-2-one derivative, characterized by a four-membered lactone ring (oxetan-2-one) with three phenyl-containing substituents. The molecule features diphenyl groups at positions 3 and 3 of the oxetanone ring and a diphenylmethylidene group at position 4.

Properties

IUPAC Name

4-benzhydrylidene-3,3-diphenyloxetan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20O2/c29-27-28(23-17-9-3-10-18-23,24-19-11-4-12-20-24)26(30-27)25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBSTKOLSUNNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(C(=O)O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20575942
Record name 4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6925-23-1
Record name 4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Historical Context and Initial Discoveries

The foundation for synthesizing 4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one lies in the chemistry of diphenylketene, a compound pivotal to early 20th-century organic synthesis. Hermann Staudinger’s pioneering work in 1905 demonstrated that diphenylketene could undergo cycloaddition reactions to form β-lactones. Specifically, heating diphenylketene with sodium methoxide induces a [2+2] cycloaddition at the carbonyl group, yielding the target oxetan-2-one derivative. This reaction marked the first systematic exploration of ketene-based cycloadditions and established a template for subsequent methodologies.

Preparation of Diphenylketene: Precursor Synthesis

The synthesis of this compound is contingent on the availability of diphenylketene. Multiple routes to this precursor have been developed, each with distinct advantages in yield and practicality.

Staudinger’s Dehalogenation Method (1905)

Staudinger’s original synthesis involved the dehalogenation of 2-chlorodiphenylacetyl chloride using zinc. The reaction proceeds via cleavage of two chlorine atoms, generating diphenylketene as an orange-red oil. Early yields ranged from 53% to 57%, with the following stoichiometry:
$$ \text{2-Chlorodiphenylacetyl chloride} + \text{Zn} \rightarrow \text{Diphenylketene} + \text{ZnCl}_2 $$.
This method remains a benchmark for ketene synthesis, though its reliance on hazardous reagents like thionyl chloride (for precursor preparation) limits its modern applicability.

Wedekind’s Dehydrohalogenation Approach (1901)

Eduard Wedekind reported an alternative route using diphenylacetyl chloride and triethylamine. The reaction eliminates hydrogen chloride, forming diphenylketene:
$$ \text{Diphenylacetyl chloride} + \text{Et}3\text{N} \rightarrow \text{Diphenylketene} + \text{Et}3\text{NHCl} $$.
While Wedekind’s method predates Staudinger’s work, its initial lack of isolation protocols hindered recognition until later refinements.

Modern Triphenylphosphine-Mediated Synthesis

A contemporary protocol employs 2-bromo-2,2-diphenylacetyl bromide and triphenylphosphine, achieving yields up to 81%. The phosphine abstracts bromide, facilitating ketene formation:
$$ \text{2-Bromo-2,2-diphenylacetyl bromide} + \text{PPh}3 \rightarrow \text{Diphenylketene} + \text{PPh}3\text{Br}_2 $$.
This method is favored for its efficiency and reduced byproduct formation.

Hendrickson Reagent-Based Synthesis

A recent advancement utilizes diphenylacetic acid and the Hendrickson reagent (triphenylphosphonium anhydride-trifluoromethanesulfonate) to eliminate water, yielding diphenylketene in 72% efficiency:
$$ \text{Diphenylacetic acid} + \text{Hendrickson reagent} \rightarrow \text{Diphenylketene} + \text{Byproducts} $$.
This approach avoids halogenated intermediates, aligning with green chemistry principles.

Table 1: Comparative Analysis of Diphenylketene Synthesis Methods
Method Reagents Yield Key Advantages
Staudinger Dehalogenation Zn, 2-chlorodiphenylacetyl chloride 53–57% Historical significance
Wedekind Dehydrohalogen. Et₃N, diphenylacetyl chloride N/A Early non-halogen route
Triphenylphosphine Route PPh₃, 2-bromo-diphenylacetyl bromide 81% High yield, minimal byproducts
Hendrickson Reagent Triphenylphosphonium anhydride-TfOH 72% Halogen-free, modern applicability

Cycloaddition to Form this compound

The critical step in synthesizing the target β-lactone is the [2+2] cycloaddition of diphenylketene. Staudinger’s seminal work demonstrated that heating diphenylketene with sodium methoxide induces cyclization. The reaction mechanism involves nucleophilic attack by methoxide at the ketene’s electrophilic carbonyl carbon, followed by ring closure:
$$ \text{Diphenylketene} + \text{NaOMe} \rightarrow \text{this compound} + \text{Byproducts} $$.
Optimal conditions require anhydrous environments and temperatures between 80–100°C, though exact yield data for the β-lactone remain unspecified in historical literature.

Mechanistic Insights and Stereochemical Considerations

The [2+2] cycloaddition proceeds via a concerted or stepwise pathway, depending on reaction conditions. Theoretical studies suggest that diphenylketene’s electron-deficient carbonyl group facilitates nucleophilic addition, while the aryl substituents stabilize transition states through resonance. The resulting β-lactone exhibits a strained four-membered ring, conferring reactivity toward ring-opening reactions—a property exploited in polymer and pharmaceutical chemistry.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

(a) 4-Methyloxetan-2-one (CAS 3068-88-0)

  • Structure : A simpler oxetan-2-one with a methyl substituent at position 4.
  • Molecular Formula : C₄H₆O₂ (MW: 86.09 g/mol) vs. C₂₆H₂₀O₂ (estimated MW for the main compound).
  • Key Differences: The absence of bulky phenyl groups in 4-methyloxetan-2-one reduces steric strain, enhancing solubility in polar solvents .

(b) Azetidin-2-one Derivatives (e.g., 3,3-Dimethyl-4-(2-methoxyphenyl)-azetidin-2-one)

  • Structure : Four-membered β-lactam ring (nitrogen-containing analog of oxetan-2-one).
  • Key Differences: Azetidin-2-ones exhibit distinct reactivity due to the nucleophilic nitrogen atom, enabling interactions with enzymes (e.g., β-lactamases in antibiotics) .

(c) 4-(1,3-Dioxolan-2-yl)benzophenone (CAS 103741-08-8)

  • Structure: Benzophenone core with a dioxolane substituent.
  • Key Differences: The oxetan-2-one ring in the main compound introduces ring strain, enhancing reactivity toward nucleophilic attack compared to the planar benzophenone structure . Both compounds exhibit aromatic π-systems, but the diphenylmethylidene group in the main compound may lead to stronger intermolecular interactions in solid-state applications.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Ring Type Key Substituents Solubility Stability
4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one C₂₆H₂₀O₂ ~364.44 Oxetan-2-one 3,3-diphenyl; 4-diphenylmethylidene Low (non-polar solvents) High (steric protection)
4-Methyloxetan-2-one C₄H₆O₂ 86.09 Oxetan-2-one 4-methyl Moderate (polar solvents) Moderate
3,3-Dimethyl-azetidin-2-one C₅H₉NO 99.13 Azetidin-2-one 3,3-dimethyl High (polar aprotic) Low (β-lactam susceptibility)

Spectroscopic Characterization

  • ¹H-NMR: The main compound’s aromatic protons (δ 7.0–7.9 ppm) and deshielded oxetanone protons (δ 4.0–5.5 ppm) would resemble patterns observed in diphenyl-substituted oxetanones (cf. ’s trihydroxy-phenalene derivatives, which show similar aromatic splitting ).
  • ¹³C-NMR :
    • Carbonyl resonance (C=O) near δ 170–180 ppm, with phenyl carbons at δ 120–140 ppm.

Biological Activity

4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one, also known as a diphenyl derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique oxetanone ring structure substituted with diphenyl groups. Its molecular formula is C21_{21}H18_{18}O, and its CAS number is 6925-23-1. The presence of the oxetanone ring and the diphenyl groups contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as a modulator for specific receptors, influencing signal transduction pathways critical for cell growth and differentiation.

Targeted Pathways

The interaction with these targets suggests involvement in pathways related to:

  • Cell proliferation
  • Apoptosis regulation
  • Anti-inflammatory responses

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have reported:

  • Cell Line Studies : Significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. For instance, a study found that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis via caspase activation
A54920Cell cycle arrest

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against several bacterial strains:

  • Inhibition Zones : In agar diffusion assays, it showed effective inhibition against Staphylococcus aureus and Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound exhibits moderate absorption characteristics.
  • Distribution : It shows a tendency to distribute widely in tissues due to its lipophilic nature.
  • Metabolism : Primarily metabolized by liver enzymes; however, specific metabolic pathways require further elucidation.

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy : A controlled study evaluated the effects of the compound on tumor-bearing mice. Results indicated a significant reduction in tumor size compared to controls, suggesting potential for development as an anticancer agent.
  • Antimicrobial Efficacy Evaluation : A series of experiments assessed the antimicrobial properties against clinical isolates. The results confirmed that the compound could serve as a lead structure for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound is typically synthesized via [2+2] photocycloaddition or condensation reactions involving diphenylketenes and diphenylacetylene derivatives. Key steps include:

  • Use of anhydrous solvents (e.g., THF or DCM) to minimize side reactions.
  • Catalytic bases like triethylamine to facilitate deprotonation during cyclization.
  • Validation via HPLC purity checks (≥95%) and NMR to confirm the oxetane ring structure .
    • Critical Consideration : Monitor reaction progress using FT-IR to track carbonyl group disappearance (C=O stretch at ~1750 cm⁻¹) .

Q. How can researchers characterize the stereochemical configuration of the oxetane ring in this compound?

  • Methodological Answer :

  • X-ray crystallography is the gold standard for confirming spatial arrangement. For labs without crystallography access, NOESY NMR can infer spatial proximity of phenyl groups.
  • Computational modeling (e.g., DFT calculations) predicts stable conformers and compares experimental vs. theoretical NMR chemical shifts .

Q. What spectroscopic techniques are most effective for analyzing purity and structural integrity?

  • Methodological Answer :

  • High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
  • ¹³C NMR to verify quaternary carbons in the oxetane ring (δ ~80–90 ppm) and conjugated diphenyl systems (δ ~125–140 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data (e.g., unexpected ring-opening under mild acidic conditions)?

  • Methodological Answer :

  • Variable isolation : Test pH-dependent stability by exposing the compound to buffered solutions (pH 2–12) and monitor degradation via UV-Vis (λmax shifts indicate structural changes).
  • Mechanistic studies : Use LC-MS to identify intermediates (e.g., diphenylcarboxylic acids from oxetane hydrolysis) .
  • Cross-validate findings with computational tools (e.g., Gaussian for transition-state modeling) to explain anomalous reactivity .

Q. What strategies are recommended for studying the compound’s photophysical properties, particularly its potential as a fluorophore?

  • Methodological Answer :

  • Time-resolved fluorescence spectroscopy to measure excited-state lifetimes.
  • Solvatochromism studies : Compare emission spectra in solvents of varying polarity (e.g., hexane vs. DMSO) to assess charge-transfer character.
  • Quantum yield calculations using integrating sphere methods, referencing standards like quinine sulfate .

Q. How can computational chemistry predict the compound’s behavior in catalytic applications (e.g., as a ligand in asymmetric synthesis)?

  • Methodological Answer :

  • Molecular docking simulations (e.g., AutoDock Vina) to evaluate binding affinity with transition metals (e.g., Pd, Rh).
  • Frontier orbital analysis (HOMO/LUMO energies) to predict electron-donor/acceptor capacity in catalytic cycles .

Q. What experimental designs are suitable for probing surface adsorption dynamics in materials science applications?

  • Methodological Answer :

  • Quartz crystal microbalance (QCM) to quantify mass changes during adsorption on silica or polymer surfaces.
  • Atomic force microscopy (AFM) to map nanoscale surface morphology post-adsorption .

Key Challenges and Future Directions

  • Synthetic bottlenecks : Scalability of photocycloaddition reactions requires innovative flow-chemistry setups to improve yield .
  • Toxicity profiling : Collaborate with computational toxicology platforms (e.g., EPA DSSTox) to predict ecotoxicological endpoints .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one
Reactant of Route 2
4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one

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